molecular formula C7H6Cl2O2 B11719188 2,4-Dichloro-5-(hydroxymethyl)phenol

2,4-Dichloro-5-(hydroxymethyl)phenol

Cat. No.: B11719188
M. Wt: 193.02 g/mol
InChI Key: KRPMYQHSQJUIMW-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6Cl2O2. It is a derivative of phenol, where two chlorine atoms are substituted at the 2nd and 4th positions, and a hydroxymethyl group is substituted at the 5th position. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,4-dichlorophenol with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 5th position .

Industrial Production Methods

In industrial settings, the production of 2,4-Dichloro-5-(hydroxymethyl)phenol can be achieved through a continuous process involving the chlorination of phenol followed by a controlled reaction with formaldehyde. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-5-(hydroxymethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 2,4-Dichloro-5-(hydroxymethyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the presence of the hydroxymethyl group, which enhances the compound’s ability to penetrate the cell membrane .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Lacks the hydroxymethyl group, making it less effective as an antimicrobial agent.

    2,4,5-Trichlorophenol: Contains an additional chlorine atom, which can enhance its antimicrobial properties but also increases its toxicity.

    5-(Hydroxymethyl)phenol: Lacks the chlorine atoms, making it less effective as a disinfectant.

Uniqueness

2,4-Dichloro-5-(hydroxymethyl)phenol is unique due to the presence of both chlorine atoms and the hydroxymethyl group. This combination enhances its antimicrobial properties while maintaining a relatively low toxicity compared to other chlorinated phenols .

Properties

IUPAC Name

2,4-dichloro-5-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,10-11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPMYQHSQJUIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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